molecular formula C17H20N4OS B4532614 (2-methoxyethyl)(2-thienylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine

(2-methoxyethyl)(2-thienylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine

Cat. No. B4532614
M. Wt: 328.4 g/mol
InChI Key: VWJYJNIZEGOSKE-UHFFFAOYSA-N
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Description

The compound belongs to a class of substances involving structures such as triazoles and thiophene. These structures are often studied for their potential applications in various fields, including material science and pharmacology. However, this response will focus solely on the chemical aspects of the compound, excluding applications, drug use, and side effects.

Synthesis Analysis

  • Synthesis of Related Triazole Compounds : Triazole compounds similar to the one of interest have been synthesized through various methods. For example, the synthesis of 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a related compound, involves treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate (Sancak et al., 2007).

Molecular Structure Analysis

  • Crystal Structure Studies : Studies on related triazole compounds provide insights into molecular conformation and interactions. For instance, the crystal structure of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, reveals a stabilized molecular conformation by intramolecular hydrogen bonds (Murugavel et al., 2014).

Chemical Reactions and Properties

  • Reactivity and Complex Formation : Compounds with triazole structures often exhibit reactivity leading to complex formation with various metal ions. For example, the interaction of related triazole compounds with Cu(II), Ni(II), and Fe(II) has been characterized, indicating diverse reactivity patterns (Sancak et al., 2007).

Physical Properties Analysis

  • Structural Determination Techniques : Techniques like X-ray diffraction and NMR are commonly employed to determine the physical structure of triazole compounds. These methods provide detailed insights into the geometry and spatial arrangement of molecules (Murugavel et al., 2014).

Chemical Properties Analysis

  • Electrochemical Properties : Triazole derivatives often show interesting electrochemical properties. Studies on similar compounds involve exploring their potential in forming various chemical bonds and interactions with other molecules (Sancak et al., 2007).

properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-22-9-8-20(12-17-3-2-10-23-17)11-15-4-6-16(7-5-15)21-14-18-13-19-21/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJYJNIZEGOSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=C(C=C1)N2C=NC=N2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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